6-Amino-3-chloro-2-fluorobenzoic acid
Overview
Description
“6-Amino-3-chloro-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 874782-54-4 . It has a molecular weight of 189.57 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H5ClFNO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H,10H2, (H,11,12) .
Physical and Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Radiopharmaceutical Synthesis
A study demonstrated a novel approach to the preparation of carrier-added (CA) 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in PET imaging, employing direct nucleophilic 18F fluorination of a protected amino acid derivative. This method offers advantages in production scale and specific activity over traditional electrophilic labeling techniques (Wagner, Ermert, & Coenen, 2009).
Organic Synthesis and Biological Efficacy
Research into the synthesis of new thiazolidinone compounds derived from Schiff bases and their evaluation for laser and biological efficacy has been reported. This includes the preparation of compounds with potential antibacterial and antifungal activities, highlighting the importance of halogenated benzoic acids in medicinal chemistry (Saleh et al., 2020).
Fluorimetric Analysis
A method for the fluorimetric determination of secondary amino acids using 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole has been developed. This highlights the use of fluorinated benzoic acid derivatives in enhancing analytical methods for amino acid detection (Imai & Watanabe, 1981).
Antitumor Evaluation
Novel derivatives of 6-amino-2-phenylbenzothiazole with various substituents have been synthesized and evaluated for cytostatic activities against several malignant human cell lines. This research underscores the therapeutic potential of fluorinated benzothiazole derivatives in cancer treatment (Racané et al., 2006).
Synthesis and Pharmacological Evaluation
A study on the synthesis and pharmacological evaluation of azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole demonstrates the role of halogenated benzoic acids in developing compounds with potential anti-inflammatory, analgesic, and CNS depressant activities (Gurupadayya et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
6-amino-3-chloro-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMLAOLXKYKDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874782-54-4 | |
Record name | 874782-54-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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